molecular formula C28H18O B14606540 Benzene, 1,1'-oxybis[4-(phenylethynyl)- CAS No. 59745-29-8

Benzene, 1,1'-oxybis[4-(phenylethynyl)-

Cat. No.: B14606540
CAS No.: 59745-29-8
M. Wt: 370.4 g/mol
InChI Key: KLIGHBZBIVPKJR-UHFFFAOYSA-N
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Description

Benzene, 1,1’-oxybis[4-(phenylethynyl)- is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two benzene rings connected by an oxygen atom, with each benzene ring further substituted by a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-oxybis[4-(phenylethynyl)- typically involves the coupling of phenylethynyl groups to a benzene ring through an oxygen bridge. One common method is the palladium-catalyzed cross-coupling reaction, such as the Kumada coupling, which involves the reaction of phenylethynyl magnesium bromide with a suitable benzene derivative under palladium catalysis . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of Benzene, 1,1’-oxybis[4-(phenylethynyl)- may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-oxybis[4-(phenylethynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and solvents such as dichloromethane or ethanol being commonly used.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, hydrogenated compounds, and oxygenated products, depending on the specific reaction and conditions employed.

Scientific Research Applications

Benzene, 1,1’-oxybis[4-(phenylethynyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-oxybis[4-(phenylethynyl)- involves its interaction with molecular targets through its aromatic and ethynyl groups. These interactions can include π-π stacking with aromatic residues in proteins, hydrogen bonding, and van der Waals forces. The pathways involved often depend on the specific application, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzene, 1,1’-oxybis[4-(phenylethynyl)- include:

Uniqueness

The uniqueness of Benzene, 1,1’-oxybis[4-(phenylethynyl)- lies in its phenylethynyl substitution, which imparts distinct electronic and steric properties. These features make it particularly useful in applications requiring specific interactions with other molecules, such as in the design of liquid crystals and advanced materials.

Properties

CAS No.

59745-29-8

Molecular Formula

C28H18O

Molecular Weight

370.4 g/mol

IUPAC Name

1-(2-phenylethynyl)-4-[4-(2-phenylethynyl)phenoxy]benzene

InChI

InChI=1S/C28H18O/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-10,15-22H

InChI Key

KLIGHBZBIVPKJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC3=CC=C(C=C3)C#CC4=CC=CC=C4

Origin of Product

United States

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